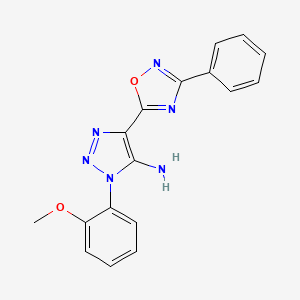

1-(2-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Description

Properties

IUPAC Name |

3-(2-methoxyphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6O2/c1-24-13-10-6-5-9-12(13)23-15(18)14(20-22-23)17-19-16(21-25-17)11-7-3-2-4-8-11/h2-10H,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHWAOOCQKKACQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Formation of the Triazole Ring:

Coupling Reactions: The final step involves coupling the oxadiazole and triazole intermediates with the methoxyphenyl group using suitable coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Overview

1-(2-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a complex organic compound that has recently gained attention in various fields of scientific research. Its unique structure, characterized by the presence of a triazole ring and an oxadiazole ring with aromatic substituents, allows it to exhibit a range of biological activities. This article explores its applications in medicinal chemistry, particularly focusing on anticancer and antimicrobial properties.

Anticancer Activity

Research has shown that compounds containing oxadiazole and triazole moieties possess significant anticancer potential. Key findings include:

-

Cytotoxicity Studies : The compound has been tested against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The IC50 values indicate substantial cytotoxic effects, often lower than those observed for standard chemotherapeutics like doxorubicin.

Cell Line IC50 (µM) Reference Compound IC50 (µM) MCF-7 15.63 10.38 (Tamoxifen) U-937 12.0 14.0 (Doxorubicin) - Mechanism of Action : Flow cytometry assays suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and upregulation of p53 expression, indicating a mechanism involving cell cycle arrest and programmed cell death.

Antimicrobial Activity

The oxadiazole component in this compound has been associated with notable antimicrobial properties:

- Broad-Spectrum Activity : Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with some derivatives showing efficacy comparable to gentamicin.

- Mechanistic Insights : Research indicates that these compounds may inhibit bacterial enzyme systems critical for cell wall synthesis, leading to cell lysis.

Study 1: Anticancer Efficacy

In a study published in MDPI, derivatives of oxadiazole were synthesized and tested against several cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced cytotoxicity profiles. The compound demonstrated enhanced activity compared to traditional chemotherapeutics.

Study 2: Antimicrobial Properties

A research article detailed the synthesis of 1,3,4-oxadiazole derivatives with antimicrobial properties. The study found that specific substitutions on the oxadiazole ring increased activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications could optimize efficacy.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: The compound may interact with DNA, leading to changes in gene expression.

Comparison with Similar Compounds

Structural Variations

Key structural analogs differ in substituents on the triazole and oxadiazole rings. Common modifications include halogenation, alkyl/alkoxy substitutions, and heteroaromatic replacements.

Physicochemical Properties

- Lipophilicity : The trifluoromethyl (CF₃) group in increases hydrophobicity (logP ~3.5), enhancing membrane permeability compared to the parent compound (logP ~2.8) .

- Thermal Stability : Halogenated derivatives (e.g., Cl in , F in ) exhibit higher melting points (>200°C) due to stronger intermolecular interactions .

Pharmacological Insights

- Synthetic Accessibility : The parent compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with yields >80% , whereas halogenated analogs require additional purification steps .

Biological Activity

The compound 1-(2-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure incorporates both triazole and oxadiazole moieties, which are known to exhibit various biological activities.

The biological activity of 1-(2-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine can be attributed to several mechanisms:

- Anticancer Activity : The compound has shown potential as an anticancer agent. Studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of p53 expression levels. This suggests a mechanism similar to established chemotherapeutic agents.

- Antimicrobial Properties : Preliminary studies have indicated that this compound possesses antimicrobial activity against various bacterial strains. The presence of the oxadiazole ring is often associated with enhanced antimicrobial properties.

Cytotoxicity Studies

A series of cytotoxicity assays were conducted to evaluate the effectiveness of the compound against different cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.63 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 12.78 | Cell cycle arrest and apoptosis |

| U937 (Leukemia) | 10.50 | Modulation of p53 signaling |

Antimicrobial Activity

Table 2 summarizes the antimicrobial efficacy against selected bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

Several studies have investigated the biological activity of similar compounds with oxadiazole and triazole scaffolds:

- Study on Anticancer Activity : A recent study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against leukemia cell lines, with IC50 values comparable to doxorubicin . The mechanism was linked to apoptosis induction through mitochondrial pathways.

- Antimicrobial Research : Research highlighted that oxadiazole derivatives showed potent antibacterial effects against resistant strains of bacteria . The incorporation of methoxy groups was noted to enhance lipophilicity and membrane permeability, contributing to their efficacy.

Q & A

Q. Q1: What are the recommended synthetic routes for 1-(2-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine, and how can reaction efficiency be optimized?

Answer: The synthesis of this triazole-oxadiazole hybrid compound involves sequential heterocyclic ring formation. Key steps include:

Oxadiazole Formation : Cyclization of a nitrile precursor (e.g., 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid) with hydroxylamine under basic conditions .

Triazole Assembly : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core. For example, reacting 2-methoxyphenyl azide with a propargylamine derivative of the oxadiazole intermediate.

Optimization : Microwave-assisted synthesis can enhance reaction efficiency, as demonstrated for analogous triazole derivatives (e.g., 50% yield improvement compared to conventional heating) .

Q. Key Characterization Techniques :

- NMR/IR Spectroscopy : Confirm regiochemistry of triazole and substitution patterns.

- X-ray Crystallography : Resolve tautomeric ambiguities (e.g., triazole-amine vs. triazole-imine forms) .

- Mass Spectrometry : Validate molecular weight and fragmentation patterns.

Advanced Structural Analysis

Q. Q2: How can computational methods resolve contradictions in reported tautomeric forms of the triazole-amine moiety?

Answer: Conflicting data on tautomerism (e.g., 1H- vs. 2H-triazole forms) can arise due to solvent polarity or crystallization conditions. Methodological approaches include:

- DFT Calculations : Compare energy minima of tautomers (e.g., B3LYP/6-31G* level) to predict dominant forms .

- Solid-State NMR : Detect hydrogen bonding networks influencing tautomeric stability .

- Crystallographic Data : Analyze bond lengths (e.g., N–N vs. C–N distances) to distinguish tautomers .

Example :

In structurally similar 3-phenyl-1H-1,2,4-triazol-5-amine, X-ray data confirmed the 1H-triazole tautomer, with a planar triazole ring (dihedral angle <3° relative to the phenyl group) .

Biological Activity Profiling

Q. Q3: What methodologies are suitable for evaluating the antimicrobial activity of this compound, and how do structural modifications impact efficacy?

Answer: Testing Protocols :

Q. Structure-Activity Insights :

Q. Q4: How can molecular docking elucidate the binding mechanism of this compound to therapeutic targets like kinase enzymes?

Answer: Methodology :

Target Selection : Prioritize kinases (e.g., EGFR) based on structural homology with oxadiazole-containing inhibitors.

Docking Workflow :

- Prepare ligand (AMBER force field) and receptor (PDB: 1M17).

- Use AutoDock Vina for flexible docking, focusing on ATP-binding pockets.

Validation : Compare binding poses with co-crystallized inhibitors (e.g., erlotinib) .

Q. Key Findings :

- The oxadiazole ring forms hydrogen bonds with Lys721, while the triazole-amine interacts with Thr766 via water-mediated contacts .

- Methoxy groups enhance hydrophobic interactions with Phe723.

Pharmacokinetic Optimization

Q. Q5: What strategies improve the metabolic stability and bioavailability of this compound?

Answer: Approaches :

- Prodrug Design : Mask the amine group with acetyl or PEGylated moieties to reduce first-pass metabolism.

- Lipophilicity Adjustments : Introduce polar substituents (e.g., -SO₂NH₂) to balance LogP (optimal range: 2–3) .

- CYP450 Inhibition Studies : Screen against CYP3A4/2D6 isoforms using liver microsomes to identify metabolic hotspots .

Case Study :

Analogues with 4-fluorophenyl substitutions showed 2-fold higher plasma half-life (t₁/₂ = 6.2 h) in rodent models compared to the parent compound .

Contradictory Data Resolution

Q. Q6: How can researchers address discrepancies in reported IC₅₀ values for anticancer activity across different cell lines?

Answer: Root Causes :

- Assay Variability : Differences in cell viability protocols (MTT vs. ATP-based assays).

- Cell Line Heterogeneity : Genetic drift in HeLa vs. MCF-7 lines.

Q. Mitigation Strategies :

- Standardized Protocols : Adopt CLSI-compliant assays with internal controls (e.g., doxorubicin).

- Omics Profiling : Use RNA-seq to identify biomarkers (e.g., p53 status) influencing compound sensitivity .

Example :

Inconsistent IC₅₀ values (2–10 μM) for triazole-oxadiazole hybrids in leukemia cells were resolved by correlating activity with Bcl-2 expression levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.